ethyl 4-({[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]carbamothioyl}amino)benzoate
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Overview
Description
ETHYL 4-[({[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound that features a pyrazole ring, a benzoate ester, and a thiourea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[({[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Thiourea Linkage: The alkylated pyrazole is reacted with an isothiocyanate to form the thiourea linkage.
Esterification: Finally, the thiourea derivative is reacted with ethyl 4-aminobenzoate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the thiourea linkage, converting it to a corresponding amine.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Chemistry
In chemistry, ETHYL 4-[({[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[({[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring and thiourea linkage are key functional groups that enable these interactions. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-[({[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBAMOYL)AMINO]BENZOATE: Similar structure but with a carbamoyl group instead of a thiourea linkage.
METHYL 4-[({[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
ETHYL 4-[({[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is unique due to its combination of a pyrazole ring, a benzoate ester, and a thiourea linkage. This combination of functional groups provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds.
Properties
Molecular Formula |
C17H22N4O2S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 4-[(1-ethyl-5-methylpyrazol-4-yl)methylcarbamothioylamino]benzoate |
InChI |
InChI=1S/C17H22N4O2S/c1-4-21-12(3)14(11-19-21)10-18-17(24)20-15-8-6-13(7-9-15)16(22)23-5-2/h6-9,11H,4-5,10H2,1-3H3,(H2,18,20,24) |
InChI Key |
VAIBSYMVNLBUEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC(=S)NC2=CC=C(C=C2)C(=O)OCC)C |
Origin of Product |
United States |
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